REACTION_CXSMILES
|
[CH2:1]=CC.[CH2:4]([OH:8])[CH:5]([CH3:7])[CH3:6]>C(O)CCC>[CH:4](=[O:8])[CH2:5][CH2:6][CH3:1].[CH2:4]([OH:8])[CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
alkylamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Triethyl- and tributylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained well through these runs
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.2% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=CC.[CH2:4]([OH:8])[CH:5]([CH3:7])[CH3:6]>C(O)CCC>[CH:4](=[O:8])[CH2:5][CH2:6][CH3:1].[CH2:4]([OH:8])[CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
alkylamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Triethyl- and tributylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained well through these runs
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7.2% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |